5-Bromo-2-methylbenzene-1,3-diamine

Description

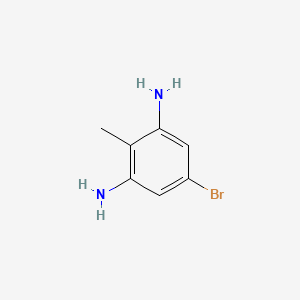

5-Bromo-2-methylbenzene-1,3-diamine is a brominated aromatic diamine with the molecular formula C₇H₉BrN₂. Its structure features a benzene ring substituted with a bromine atom at position 5, a methyl group at position 2, and amine groups at positions 1 and 3. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, polymers, and pharmaceuticals .

Properties

IUPAC Name |

5-bromo-2-methylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVMIOZBSVJKEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylbenzene-1,3-diamine typically involves multi-step reactions. One common method includes:

Nitration: The starting material, 2-methylbenzene, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group.

Bromination: Finally, bromination is carried out to introduce the bromine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the amino groups, which are activating groups.

Oxidation and Reduction: The amino groups can be oxidized or reduced under appropriate conditions.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and iron (Fe) as a catalyst.

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

Substituted Benzene Derivatives: Depending on the reaction, various substituted benzene derivatives can be formed, such as 5-bromo-2-methylbenzene-1,3-diamine derivatives with different functional groups.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination compounds with metals.

Biology and Medicine:

Pharmaceuticals: Potential use in the development of pharmaceutical compounds due to its structural features.

Industry:

Materials Science: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylbenzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can participate in hydrogen bonding and other interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and its ability to form complexes with metals .

Comparison with Similar Compounds

5-Bromo-1,3-dimethylbenzene (CAS 556-96-7)

- Structure : Benzene with bromine (position 5) and methyl groups (positions 1 and 3).

- Key Differences : Lacks amine groups, reducing its reactivity in coordination chemistry and nucleophilic substitution compared to 5-bromo-2-methylbenzene-1,3-diamine.

- Applications : Used as a halogenated aromatic building block in materials science .

5-Bromo-2-iodo-1,3-dimethylbenzene

- Structure : Benzene with bromine (position 5), iodine (position 2), and methyl groups (positions 1 and 3).

- Key Differences : The presence of iodine enhances reactivity in Ullmann and Suzuki coupling reactions, unlike bromine in the diamine derivative.

- Applications: Intermediate in conductive polymers and organometallic chemistry .

Polyamine Derivatives

N1-(7-Chloroquinolin-4-yl)-propane-1,3-diamine (Ro 47-0543)

1-(4-Fluorophenyl)-N'-(4-methylphenyl)propane-1,3-diamine

- Structure : Propane-1,3-diamine with fluorophenyl and methylphenyl substituents.

- Key Differences : Aromatic groups on an aliphatic diamine backbone vs. brominated aromatic diamine.

Macrocyclic and Heterocyclic Diamines

Benzo[g]quinoxaline Derivatives

Cyclen-Based Macrocycles with Polyamine Substituents

- Structure : Macrocyclic tetraamine (cyclen) modified with linear polyamines.

- Key Differences : Macrocyclic architecture enhances metal ion binding, unlike the open-chain aromatic diamine.

- Applications : Anti-HIV-1 activity due to interactions with viral envelope proteins .

Comparative Data Table

Biological Activity

5-Bromo-2-methylbenzene-1,3-diamine, a compound with the molecular formula C7H9BrN2 and a molecular weight of approximately 201.06 g/mol, has garnered attention due to its biological activity and potential applications in pharmacology. This article delves into its biological interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with a bromine atom and two amine groups, which significantly influence its reactivity and biological properties. The presence of the bromine atom enhances its ability to interact with various biological targets, making it a candidate for further pharmacological exploration.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the context of enzyme inhibition and antimicrobial properties:

- Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme is crucial for drug metabolism, suggesting that the compound could affect the pharmacokinetics of various drugs by altering their metabolic pathways.

- Antimicrobial Activity : Research indicates that compounds structurally related to this compound show significant antimicrobial properties. For instance, studies have demonstrated that introducing bromine into similar structures can enhance their efficacy against pathogens like Staphylococcus aureus and Candida albicans .

The mechanism by which this compound exerts its biological effects involves:

- Covalent Bond Formation : The compound can form covalent bonds with enzyme active sites. This interaction leads to a decrease in enzyme activity, impacting various metabolic pathways critical for cellular function.

- Antimicrobial Mechanism : The antimicrobial action is believed to stem from the compound's ability to disrupt microbial cell membranes and interfere with essential cellular processes. This is particularly relevant in combating biofilm-forming bacteria that are resistant to conventional antibiotics .

Antimicrobial Studies

A significant study explored the antimicrobial activity of halogenated derivatives similar to this compound. The findings revealed:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |

|---|---|---|

| This compound | 7.8 | 15.6 |

| Related Brominated Compound | 31.1 | 62.5 |

These results indicate that the introduction of bromine significantly enhances antimicrobial potency compared to non-brominated analogs .

Enzyme Interaction Studies

Further investigations into the interaction with cytochrome P450 enzymes provided insights into its potential as a drug modulator:

- Inhibition Assays : In vitro assays demonstrated that this compound effectively inhibited CYP1A2 activity, leading to altered metabolism of substrates typically processed by this enzyme.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.